2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

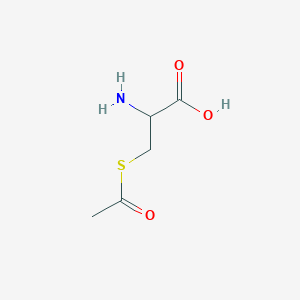

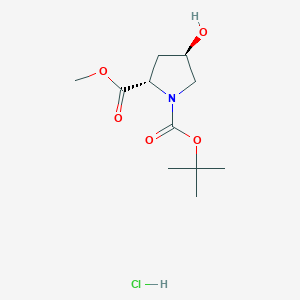

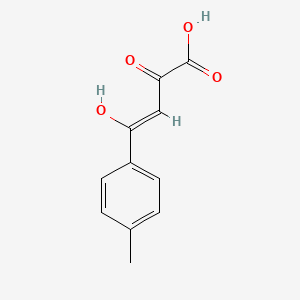

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, also known as p-tolylpyruvic acid or PTPA, is an organic compound that belongs to the family of α-keto acids. It is a white crystalline powder that is soluble in water and organic solvents. PTPA has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry.

Scientific Research Applications

Synthesis of Luminescent Molecular Crystals : This compound was used as a building block for organic molecular crystals with highly stable photoluminescence at ambient conditions. The stability of these luminescent properties was established over 10 years (Zhestkij et al., 2021).

Biocatalytic Reduction of 2-oxo Acids : A study demonstrated the biocatalytic reduction of various 2-oxo acids, including 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, using Proteus vulgaris and hydrogen gas or formate as electron donors (Schummer et al., 1991).

Asymmetric Hydrogenation : This compound was directly asymmetrically hydrogenated to produce 2-hydroxy-4-arylbutanoic acids, which are intermediates in the synthesis of ACE inhibitors (Zhu et al., 2010).

Biological Activities : The derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid showed promising results as hemostatic and anthelminthic agents, and its hetarylamides are potential candidates for anti-inflammatory drugs (Sobin et al., 2021).

Enzyme Inhibition : Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, containing structural characteristics similar to this compound, showed significant inhibition properties against human carbonic anhydrase I and II isoenzymes (Oktay et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Its structure suggests it may influence pathways involving oxidation and reduction reactions, as well as those involving aromatic compounds .

Pharmacokinetics

Its molecular weight (20619 g/mol) and structure suggest it may be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .

properties

IUPAC Name |

(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSZGRPPZOUZRA-TWGQIWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.